molecular formula C5H8Cl3N3 B591653 (3-Chloropyrazin-2-yl)methanamine dihydrochloride CAS No. 867165-53-5

(3-Chloropyrazin-2-yl)methanamine dihydrochloride

Cat. No. B591653
M. Wt: 216.49
InChI Key: RHKWGVWUXBFIIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07772231B2

Procedure details

To a solution of (3-chloropyrazin-2-yl)methanol (B. Klein et al. J. Org. Chem. 1963, 28, 1682.) (10.78 g, 74.6 mmol), phthalimide (13.18 g, 89.7 mmol) and triphenylphosphine (23.78 g, 90.8 mmol) in THF (350 mL) was added DIAD (17.8 mL, 90.8 mmol) and the mixture stirred at ambient temp for 16 h. The mixture was concentrated by rotary evaporation. The intermediate 2-((3-chloropyrazin-2-yl)methyl)isoindoline-1,3-dione was taken up in CH2Cl2 (300 mL) and methanol (450 mL) and treated with anhydrous hydrazine (6.0 mL, 190 mmol) at ambient temperature for 18 h. The mixture was filtered and the precipitate discarded. The filtrate was concentrated by rotary evaporation, then taken up in EtOAc and refiltered. The filtrate was concentrated to dryness, dissolved in 600 mL EtOAc, then treated with 40 mL of 4N HCL in dioxane. The precipitated solids were collected, washed with ether and vacuum dried to give 12.53 g tan solid.
Quantity
10.78 g
Type
reactant
Reaction Step One
Quantity
13.18 g
Type
reactant
Reaction Step One
Quantity
23.78 g
Type
reactant
Reaction Step One
Name
Quantity
17.8 mL
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([CH2:8]O)=[N:4][CH:5]=[CH:6][N:7]=1.C1(=O)[NH:14]C(=O)C2=CC=CC=C12.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CC(OC(/N=N/C(OC(C)C)=O)=O)C.NN>C1COCC1.CO>[ClH:1].[ClH:1].[Cl:1][C:2]1[C:3]([CH2:8][NH2:14])=[N:4][CH:5]=[CH:6][N:7]=1 |f:7.8.9|

Inputs

Step One
Name
Quantity
10.78 g
Type
reactant
Smiles
ClC=1C(=NC=CN1)CO
Name
Quantity
13.18 g
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O
Name
Quantity
23.78 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
17.8 mL
Type
reactant
Smiles
CC(C)OC(=O)/N=N/C(=O)OC(C)C
Name
Quantity
350 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
NN
Name
Quantity
450 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at ambient temp for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated by rotary evaporation
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated by rotary evaporation
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 600 mL EtOAc
ADDITION
Type
ADDITION
Details
treated with 40 mL of 4N HCL in dioxane
CUSTOM
Type
CUSTOM
Details
The precipitated solids were collected
WASH
Type
WASH
Details
washed with ether and vacuum
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
Cl.Cl.ClC=1C(=NC=CN1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 12.53 g
YIELD: CALCULATEDPERCENTYIELD 232.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.